molecular formula C8H7Br2NO B111340 N-(3,5-dibromophenyl)acetamide CAS No. 119430-40-9

N-(3,5-dibromophenyl)acetamide

Cat. No. B111340
M. Wt: 292.95 g/mol
InChI Key: NHDWYJQAQKUDHW-UHFFFAOYSA-N
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Description

“N-(3,5-dibromophenyl)acetamide” is a chemical compound with the molecular formula C8H7Br2NO . It is used for research purposes.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-dibromophenyl)acetamide” are not detailed in the retrieved sources, similar compounds have been used in Suzuki coupling reactions .

Scientific Research Applications

Field: Nonlinear Optical Materials

Aniline-based amides, synthesized from N-(2,5-dibromophenyl)acetamide, have potential applications in the field of nonlinear optical materials .

Summary of Application

These compounds are being explored for their potential use in optoelectronic devices . Nonlinear optical materials are crucial for the development of optoelectronic devices, which have applications in various fields like telecommunications, information processing, and material processing.

Methods of Application

The aniline-based amides were synthesized via palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids . This reaction yielded moderate to good yields, and a variety of functional groups were well tolerated in the reaction conditions .

Results or Outcomes

The nonlinear optical (NLO) properties of all synthesized derivatives were investigated with the help of density functional theory (DFT) methods . The frontier molecular orbitals analysis and reactivity descriptors were investigated for exploring the reactivities .

Safety And Hazards

While specific safety and hazard information for “N-(3,5-dibromophenyl)acetamide” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

N-(3,5-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDWYJQAQKUDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560476
Record name N-(3,5-Dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dibromophenyl)acetamide

CAS RN

119430-40-9
Record name N-(3,5-Dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Li, B Xiong, Y Wang, W Lyu, S Xing, Y Chen… - European Journal of …, 2022 - Elsevier
Butyrylcholinesterase (BChE) has been more and more attractive for treating neurodegenerative diseases, especially Alzheimer's disease (AD). In this study, we conducted activity and …
Number of citations: 5 www.sciencedirect.com

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